N-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-propoxyphenyl)amino]methylidene}-4-methylbenzenesulfonamide
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Overview
Description
N-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-propoxyphenyl)amino]methylidene}-4-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with dimethyl and propoxy groups, linked to a benzenesulfonamide moiety. Its intricate structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of N-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-propoxyphenyl)amino]methylidene}-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine and benzenesulfonamide precursors. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, employing techniques such as Thin Layer Chromatography (TLC) for monitoring reaction progress .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the pyrimidine ring allows for potential oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, often using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include specific solvents, temperature control, and catalysts to ensure the desired transformation. Major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the aromatic rings or the sulfonamide group .
Scientific Research Applications
Chemistry: It serves as a reagent for the synthesis of novel bioactive pyrimidine derivatives.
Biology: The compound’s structure suggests potential interactions with biological molecules, making it a candidate for biochemical studies.
Medicine: Its unique chemical properties may lead to the development of new pharmaceuticals with specific therapeutic effects.
Mechanism of Action
The mechanism by which N-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-propoxyphenyl)amino]methylidene}-4-methylbenzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to N-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-propoxyphenyl)amino]methylidene}-4-methylbenzenesulfonamide include:
2-Amino-4,6-dimethylpyrimidine: A simpler pyrimidine derivative with similar structural features.
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: Another pyrimidine-based compound with potential medicinal applications.
N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: A related compound studied for its corrosion inhibition properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-2-(4-methylphenyl)sulfonyl-3-(2-propoxyphenyl)guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3S/c1-5-14-31-21-9-7-6-8-20(21)26-23(27-22-24-17(3)15-18(4)25-22)28-32(29,30)19-12-10-16(2)11-13-19/h6-13,15H,5,14H2,1-4H3,(H2,24,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZROIQXGYQBJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=NS(=O)(=O)C2=CC=C(C=C2)C)NC3=NC(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1N/C(=N/S(=O)(=O)C2=CC=C(C=C2)C)/NC3=NC(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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